Isopropyl methyl-L-alaninate
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Overview
Description
Isopropyl methyl-L-alaninate is a chemical compound with the molecular formula C7H15NO2. It is an ester derivative of L-alanine, where the carboxyl group of L-alanine is esterified with isopropyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl methyl-L-alaninate typically involves the esterification of L-alanine with isopropyl alcohol. One common method is the reaction of L-alanine with isopropyl alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Isopropyl methyl-L-alaninate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield L-alanine and isopropyl alcohol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: L-alanine and isopropyl alcohol.
Oxidation: Corresponding carboxylic acids and alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Isopropyl methyl-L-alaninate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a substrate in enzymatic studies to understand the activity of esterases and other enzymes.
Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form biocompatible esters.
Mechanism of Action
The mechanism of action of isopropyl methyl-L-alaninate involves its interaction with enzymes and other biological molecules. The ester bond can be hydrolyzed by esterases, releasing L-alanine and isopropyl alcohol. This hydrolysis reaction is crucial for its biological activity and potential therapeutic applications. The compound can also interact with various molecular targets, including receptors and enzymes, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Isopropyl L-alaninate: Similar structure but lacks the methyl group on the nitrogen atom.
Methyl L-alaninate: Similar structure but lacks the isopropyl group on the ester.
N-palmitoyl L-alanine: An ester derivative with a longer alkyl chain.
Uniqueness
Isopropyl methyl-L-alaninate is unique due to the presence of both isopropyl and methyl groups, which confer specific chemical and biological properties. The combination of these groups enhances its solubility, stability, and interaction with biological molecules, making it a valuable compound in various applications .
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-(methylamino)propanoate |
InChI |
InChI=1S/C7H15NO2/c1-5(2)10-7(9)6(3)8-4/h5-6,8H,1-4H3/t6-/m0/s1 |
InChI Key |
AHZBIPPXGFSEJH-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)NC |
Canonical SMILES |
CC(C)OC(=O)C(C)NC |
Origin of Product |
United States |
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